1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine
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Overview
Description
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium, such as NaOH–DMSO, at ambient temperature.
Nitration of the Phenyl Ring:
Coupling with Piperazine: The final step involves coupling the nitrophenyl-oxadiazole intermediate with phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).
Cyclization: Various cyclization reagents depending on the desired heterocycle.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
Cyclization: New heterocyclic compounds with modified properties.
Scientific Research Applications
Materials Science: The oxadiazole ring is known for its use in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group could facilitate binding to specific sites, while the piperazine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine stands out due to its combination of an oxadiazole ring, a nitrophenyl group, and a piperazine ring, which imparts unique chemical and biological properties. This combination is less common in other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
3-ethyl-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-19-21-20(28-22-19)15-8-9-17(18(14-15)25(26)27)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDGWVATEWHWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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